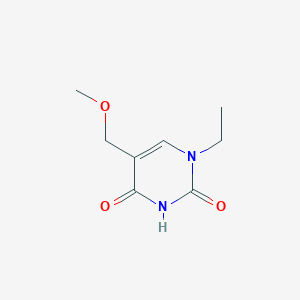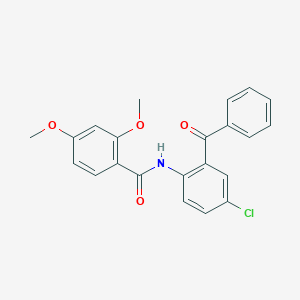![molecular formula C22H22N4O2 B258928 N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide](/img/structure/B258928.png)
N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide, commonly referred to as NIPBV, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of various enzymes and has been studied for its effects on various physiological processes.
作用機序
The mechanism of action of NIPBV involves the inhibition of various enzymes such as COX-2, which leads to a decrease in the production of inflammatory mediators such as prostaglandins. NIPBV has also been shown to inhibit the activity of various kinases, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
NIPBV has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, which can lead to a decrease in inflammation. NIPBV has also been shown to induce apoptosis in cancer cells, which can lead to a decrease in tumor growth.
実験室実験の利点と制限
NIPBV has several advantages for lab experiments. It is a potent inhibitor of various enzymes and has been shown to have therapeutic potential in various diseases. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of NIPBV. One potential area of research is to investigate its potential therapeutic applications in various diseases such as cancer and inflammation. Another area of research is to develop more efficient synthesis methods for NIPBV, which can lead to its widespread use in scientific research. Additionally, the development of more soluble analogs of NIPBV can lead to its increased bioavailability and potential use in clinical settings.
Conclusion:
In conclusion, N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide is a potent inhibitor of various enzymes that has gained significant attention in the field of scientific research. Its potential therapeutic applications in various diseases such as cancer and inflammation make it a promising compound for future research. However, its limitations such as low solubility in water need to be addressed to make it more feasible for use in clinical settings.
合成法
The synthesis of NIPBV involves a multistep process that includes the condensation of 2-phenylacetonitrile with 3-amino-1-propanol to form the intermediate 1-(3-amino-propyl)-2-phenyl-acetamide. This intermediate is then reacted with 1,2-dibromoethane to form the corresponding dibromide, which is further reacted with imidazole to form the final product, NIPBV.
科学的研究の応用
NIPBV has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. NIPBV has also been studied for its effects on cancer cells and has been shown to induce apoptosis in various cancer cell lines.
特性
製品名 |
N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide |
|---|---|
分子式 |
C22H22N4O2 |
分子量 |
374.4 g/mol |
IUPAC名 |
N-[(Z)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H22N4O2/c27-21(19-10-5-2-6-11-19)25-20(16-18-8-3-1-4-9-18)22(28)24-12-7-14-26-15-13-23-17-26/h1-6,8-11,13,15-17H,7,12,14H2,(H,24,28)(H,25,27)/b20-16- |
InChIキー |
KMIYIADPPURUNQ-SILNSSARSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NCCCN2C=CN=C2)\NC(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone](/img/structure/B258845.png)
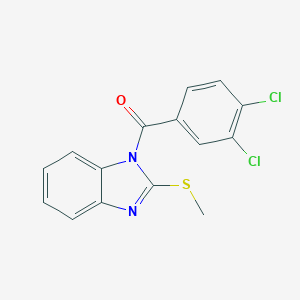
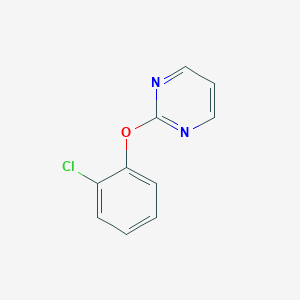
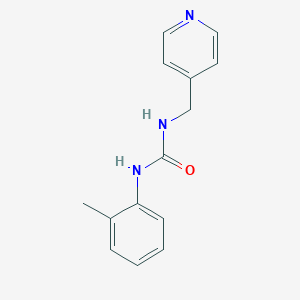
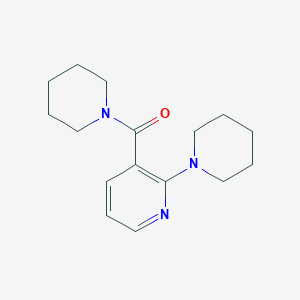
![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenylimidazolidine-2,4-dione](/img/structure/B258859.png)
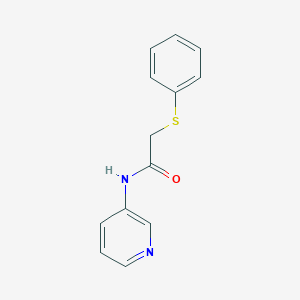
![N-(2-ethylphenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B258861.png)
![2-[(4-Fluoro-benzenesulfonyl)-p-tolyl-amino]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B258863.png)
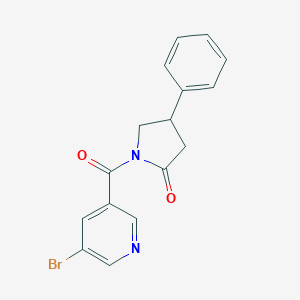
![1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-3a,8a-dihydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B258869.png)
![[4-(7-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B258870.png)
